molecular formula C9H8O2 B14158648 3-Hydroxy-1-phenylprop-2-en-1-one CAS No. 3506-51-2

3-Hydroxy-1-phenylprop-2-en-1-one

Cat. No.: B14158648
CAS No.: 3506-51-2
M. Wt: 148.16 g/mol
InChI Key: KZHCVYMQWVJNEY-UHFFFAOYSA-N
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Description

3-Hydroxy-1-phenylprop-2-en-1-one (CAS 3506-51-2) is a chemical compound belonging to the chalcone family, a class of organic compounds characterized by their 1,3-diphenyl-2E-propene-1-one scaffold . Chalcones are recognized as versatile scaffolds in drug discovery due to their wide spectrum of pharmacological activities . Research indicates that chalcones and their derivatives possess promising biological properties, including antibacterial and antifungal effects, with particular interest in their potential to combat multidrug-resistant bacteria . Their mechanism of action may involve the inhibition of key bacterial enzymes such as DNA gyrase B or UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) . Furthermore, certain hydroxychalcone derivatives have been investigated for their influence on protein aggregation, making them compounds of interest in the study of neurodegenerative diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

3506-51-2

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

3-hydroxy-1-phenylprop-2-en-1-one

InChI

InChI=1S/C9H8O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7,10H

InChI Key

KZHCVYMQWVJNEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CO

Origin of Product

United States

Preparation Methods

Aldol Condensation Under Controlled Conditions

The aldol condensation between acetophenone derivatives and aromatic aldehydes is a primary route. By avoiding dehydration, the β-hydroxy ketone intermediate is isolated. For example, reacting acetophenone with benzaldehyde in ethanol/water under basic conditions (NaOH or KOH) at 0–5°C yields 3-hydroxy-1-phenylprop-2-en-1-one. Acidic workup stabilizes the product, while higher temperatures or prolonged reaction times favor dehydration to chalcones.

In a representative procedure, 2-methoxyacetophenone (2 mmol) and 3,5-dimethoxybenzaldehyde (2.5 mmol) in ethanol are treated with 50% aqueous KOH at 276 K. After 5 hours, acidification with HCl yields 3-hydroxy-1-(2-methoxyphenyl)-3-(3,5-dimethoxyphenyl)propan-1-one (94% yield). Steric and electronic effects of substituents significantly influence reaction efficiency; nitro groups on benzaldehydes hinder condensation, favoring aldol adducts even under basic conditions.

Claisen-Schmidt Condensation with α-Halo Ketones

α-Halo ketones, such as phenacyl bromide, react with aldehydes in alkaline media to form β-hydroxychalcones. This method avoids dehydration by leveraging the electrophilicity of the α-halo group. For instance, phenacyl bromide and piperonal in ethanolic NaOH produce 3-(benzo[d]dioxol-5-yl)-3-hydroxy-1-phenylprop-2-en-1-one (5c) in 82% yield.

The mechanism involves nucleophilic attack by the enolate of the α-halo ketone on the aldehyde, followed by halide displacement. This approach is particularly effective for electron-deficient aldehydes, as demonstrated in the synthesis of 3-(4-nitrophenyl)-3-hydroxy-1-phenylprop-2-en-1-one (64% yield). Manganese dioxide (MnO₂) is often employed for mild oxidations, ensuring high regioselectivity.

Grignard Addition Followed by Oxidation

Grignard reagents add to α,β-unsaturated ketones, forming β-hydroxy intermediates. Ethynylmagnesium bromide reacts with aromatic aldehydes (e.g., 2-chlorobenzaldehyde) in tetrahydrofuran (THF) at 0°C, yielding propargyl alcohols. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) or MnO₂ converts these to 3-hydroxy-1-arylprop-2-en-1-ones.

For example, 1-(2-chlorophenyl)prop-2-yn-1-ol is oxidized with MnO₂ in dichloromethane (DCM) to 1-(2-chlorophenyl)-3-hydroxyprop-2-en-1-one in 90% yield. This method is versatile for sterically hindered substrates but requires careful control of oxidation conditions to prevent over-oxidation.

Microwave-Assisted Synthesis

Microwave irradiation accelerates aldol condensations, though yields for β-hydroxychalcones are often lower than conventional methods. In a study comparing conventional and microwave-assisted synthesis of 3-hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one, yields dropped from 84% (reflux, 6 hours) to 53% (160 W, 5 minutes). Rapid heating may promote dehydration, underscoring the need for precise temperature modulation.

Catalytic Asymmetric Methods

Chiral catalysts enable enantioselective synthesis. A cobalt-catalyzed protocol using [CoCp*(CO)I₂] and AgSbF₆ in 2,2,2-trifluoroethanol (TFE) achieves dynamic kinetic resolution, producing (R)-3-hydroxy-1-phenylprop-2-en-1-one with 98% enantiomeric excess (e.e.). This method is emerging but requires specialized reagents and conditions.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Aldol Condensation NaOH/KOH, 0–5°C 59–94% Simple setup, scalable Sensitive to substituent effects
Claisen-Schmidt (α-halo) Ethanolic NaOH, rt 64–90% High regioselectivity Requires α-halo ketones
Grignard/Oxidation THF, MnO₂, rt 75–90% Tolerates steric hindrance Multi-step, costlier reagents
Microwave-Assisted 160 W, 5 minutes 53% Rapid Lower yields due to dehydration
Asymmetric Catalysis Co catalyst, TFE, 110°C 62% Enantioselective Complex optimization required

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid, while reduction could produce benzyl alcohol .

Scientific Research Applications

3-Hydroxy-1-phenylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 3-hydroxy-1-phenylprop-2-en-1-one are best contextualized by comparing it with analogous phenylpropenone derivatives. Key differences arise from substituent variations on the aromatic rings or the enone backbone, which influence physicochemical properties, biological activity, and crystallographic behavior.

Substituent Effects on Bioactivity

  • (E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: Substitution at the 5-chloro-2-hydroxy position on the phenyl ring enhances antimicrobial activity. For example, nitro (3-NO₂), bromo (3-Br), and fluoro (3-F) derivatives exhibit potent activity against bacterial strains like E. coli and S. aureus .
  • 1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one :
    Methoxy and trifluoromethyl substituents modulate solubility and antifungal activity. The 4-OCH₃ derivative shows specific inhibition against Candida albicans .

Crystallographic and Structural Insights

  • 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one :
    X-ray analysis (R factor: 0.058) shows dihedral angles of 8.3° between aromatic rings, indicating minimal steric hindrance and optimal π-π stacking .

Data Tables

Table 1: Structural and Functional Comparison of Phenylpropenone Derivatives

Compound Name Molecular Formula Substituents Bioactivity (Key Findings) Synthesis Method Crystallographic R Factor Ref.
3-Hydroxy-1-phenylprop-2-en-1-one C₉H₈O₂ R₁=H, R₂=H N/A (Precursor for metal chelates) Aldol condensation N/A
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one C₁₅H₁₁ClO₂ R₁=5-Cl-2-OH, R₂=H Antimicrobial (4/10 bacterial strains) NaOH-mediated aldol N/A
1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one C₁₆H₁₄O₂S R₁=2-OH-5-Me, R₂=3-Me-thiophene Anticancer potential (Theoretical) Aldol condensation 0.058
3-(2,4-Dimethoxyphenyl)-1-(phenothiazin-10-yl)prop-2-en-1-one C₂₃H₁₈NO₃S R₁=2,4-OMe, R₂=phenothiazine Redox-active (Potential CNS applications) Not specified N/A

Table 2: Antimicrobial Activity of Selected Derivatives

Compound Bacterial Inhibition (Strains) Fungal Inhibition (Strains) Ref.
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-(3-NO₂-phenyl)prop-2-en-1-one E. coli, P. aeruginosa, S. aureus N/A
(E)-1-(4-Hydroxyphenyl)-3-(3-CF₃-phenyl)prop-2-en-1-one N/A C. albicans

Key Research Findings

Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance antimicrobial potency by increasing electrophilicity of the enone system, facilitating interactions with microbial enzymes .

Crystallographic Trends : Derivatives with smaller dihedral angles between aromatic rings exhibit higher thermal stability due to efficient packing .

Synthetic Scalability: NaOH/ethanol systems achieve >80% yields for most derivatives, highlighting the method’s robustness .

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